3-Amino-4-(2,6-dichlorophenyl)butyric Acid
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Overview
Description
3-Amino-4-(2,6-dichlorophenyl)butyric Acid is an organic compound with the molecular formula C10H12Cl2NO2. It is a derivative of butyric acid, where the butyric acid backbone is substituted with an amino group at the 3rd position and a 2,6-dichlorophenyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2,6-dichlorophenyl)butyric Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzaldehyde and malonic acid.
Formation of Intermediate: The initial step involves the condensation of 2,6-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide to form 2,6-dichlorocinnamic acid.
Reduction: The 2,6-dichlorocinnamic acid is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form 3-(2,6-dichlorophenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2,6-dichlorophenyl)butyric Acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-4-(2,6-dichlorophenyl)butyric Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2,6-dichlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, neurotransmission, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
- 3-Amino-4-(2,5-dichlorophenyl)butyric Acid
- 3-Amino-4-(2,3-dichlorophenyl)butyric Acid
Uniqueness
3-Amino-4-(2,6-dichlorophenyl)butyric Acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other isomers. This unique structure may result in distinct pharmacological properties and applications .
Properties
Molecular Formula |
C10H11Cl2NO2 |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
3-amino-4-(2,6-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-8-2-1-3-9(12)7(8)4-6(13)5-10(14)15/h1-3,6H,4-5,13H2,(H,14,15) |
InChI Key |
NEVHSDHUEZCVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(CC(=O)O)N)Cl |
Origin of Product |
United States |
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